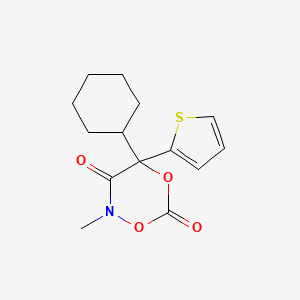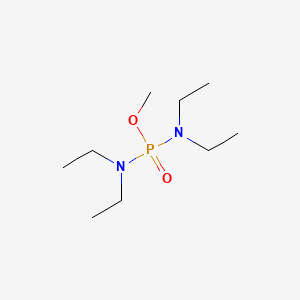
Phosphorodiamidic acid, tetraethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidic acid, tetraethyl-, methyl ester is an organophosphorus compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two amide groups and an ester group. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorodiamidic acid, tetraethyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of tetraethyl phosphorodiamidate with methyl iodide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorodiamidic acid, tetraethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphorodiamidic acid esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorodiamidic acid derivatives, which can be further utilized in chemical synthesis and industrial applications.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidic acid, tetraethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Research explores its use in drug development, especially in designing inhibitors for specific enzymes.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphorodiamidic acid, tetraethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing active phosphorodiamidic acid, which then interacts with the target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Phosphorodiamidic acid, tetraethyl-, ethyl ester
- Phosphorodiamidic acid, tetraethyl-, propyl ester
Comparison: Phosphorodiamidic acid, tetraethyl-, methyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs. The methyl ester group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
90723-35-6 |
|---|---|
Molekularformel |
C9H23N2O2P |
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
N-[diethylamino(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C9H23N2O2P/c1-6-10(7-2)14(12,13-5)11(8-3)9-4/h6-9H2,1-5H3 |
InChI-Schlüssel |
DRMVCCSVICBCAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(N(CC)CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
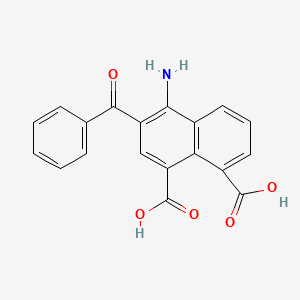
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
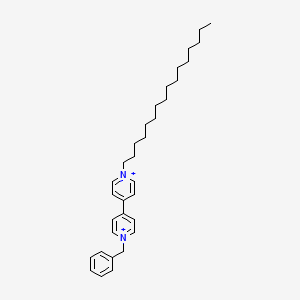
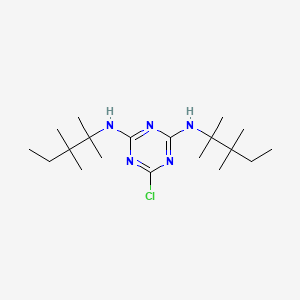
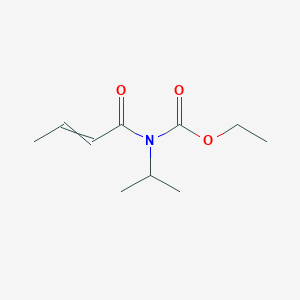
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
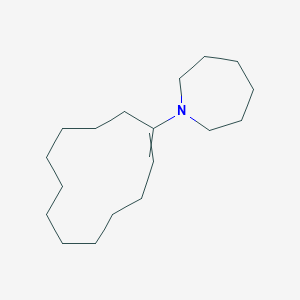
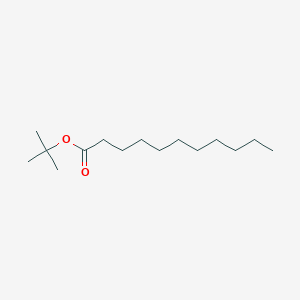
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
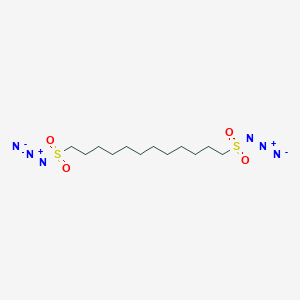
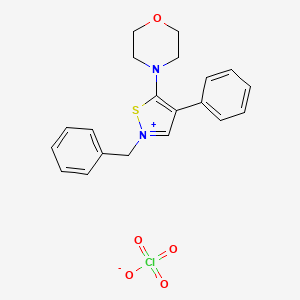
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
